N-(2-chlorobenzyl)-4-[2,4-dioxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydroquinazolinyl group, and a butanamide group
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzyl compound with a suitable reagent to introduce the chlorophenyl group.
Synthesis of the tetrahydroquinazolinyl intermediate: This involves the cyclization of appropriate precursors to form the tetrahydroquinazolinyl ring.
Coupling of intermediates: The chlorophenyl and tetrahydroquinazolinyl intermediates are then coupled under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE can be compared with similar compounds such as:
Piperine: An alkaloid from black pepper with anticancer properties.
Tylosin Derivatives: Compounds with antimicrobial activity against Staphylococcus aureus.
Nintedanib: A compound with a proven mechanism of action in inhibiting fibroblast proliferation.
Properties
Molecular Formula |
C29H29ClN4O4 |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H29ClN4O4/c30-24-13-6-4-11-22(24)19-32-26(35)15-8-18-33-28(37)23-12-5-7-14-25(23)34(29(33)38)20-27(36)31-17-16-21-9-2-1-3-10-21/h1-7,9-14H,8,15-20H2,(H,31,36)(H,32,35) |
InChI Key |
SEWMWYQOSOLXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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